N-(4-bromo-2-methylphenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide
Description
N-(4-bromo-2-methylphenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide is a synthetic acetamide derivative featuring a pyrimidine core substituted with a 4-fluorophenyl group at position 2 and a methyl group at position 4. The acetamide moiety is linked via an ether oxygen to the pyrimidine ring and is further substituted with a 4-bromo-2-methylphenyl group. The bromine and fluorine substituents likely enhance lipophilicity and electronic effects, which may influence binding affinity to biological targets .
Properties
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrFN3O2/c1-12-9-15(21)5-8-17(12)24-18(26)11-27-19-10-13(2)23-20(25-19)14-3-6-16(22)7-4-14/h3-10H,11H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDBROOYISWBFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=C(C=C2)F)OCC(=O)NC3=C(C=C(C=C3)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-methylphenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of a bromo group to the phenyl ring.
Coupling Reaction: Formation of the acetamide linkage.
Substitution Reaction: Introduction of the fluorophenyl and pyrimidinyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups.
Reduction: Reduction reactions could target the bromo or fluoro substituents.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution could introduce new functional groups to the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for more complex molecules or as a reagent in organic synthesis.
Biology
In biological research, it could be investigated for its potential as a pharmaceutical agent, particularly if it exhibits bioactivity such as anti-inflammatory or anticancer properties.
Medicine
If the compound shows promising biological activity, it could be developed into a drug candidate for treating various diseases.
Industry
In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action for N-(4-bromo-2-methylphenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with several analogues, differing primarily in substituents on the phenyl ring and pyrimidine core. Key comparisons include:
Key Observations
Pyrimidine Modifications: Replacement of the 4-fluorophenyl group with piperidinyl (e.g., ) introduces tertiary amines, which may enhance solubility or alter receptor interactions.
Synthetic Routes
- Similar compounds (e.g., LBJ series in ) are synthesized via nucleophilic substitution or coupling reactions under basic conditions (e.g., K₂CO₃ in DMF). However, direct synthesis data for the target compound is unavailable in the provided evidence.
Crystallographic and Conformational Insights
- Pyrimidine derivatives with fluorophenyl groups exhibit distinct dihedral angles (e.g., 12.8° between pyrimidine and phenyl planes in ), influencing molecular packing and hydrogen bonding. The target compound’s bromine and methyl groups may induce steric effects, altering crystal lattice stability .
Piperidinyl-substituted variants () may target central nervous system receptors due to improved blood-brain barrier penetration.
Biological Activity
N-(4-bromo-2-methylphenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure comprising a brominated aromatic ring, a pyrimidine moiety, and an acetamide group. Its chemical formula is .
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of compounds similar to this compound. The compound has been evaluated for its inhibitory effects on cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| This compound | TBD | TBD |
| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |
| Indomethacin | 9.17 | TBD |
In a study focusing on pyrimidine derivatives, it was found that certain analogs exhibited significant COX-2 inhibition with IC50 values ranging from 19.45 μM to 42.1 μM, suggesting that similar mechanisms may be at play for our target compound .
2. Anticancer Potential
Research indicates that the compound may also possess anticancer properties, particularly through the modulation of signaling pathways involved in tumor growth and metastasis. The presence of the pyrimidine ring is often associated with enhanced anticancer activity due to its ability to interact with DNA and RNA synthesis pathways.
3. Enzyme Inhibition
The compound has been investigated for its potential to inhibit various enzymes linked to disease processes, including those involved in metabolic syndromes and cancer progression. The structure suggests that it may act as a competitive inhibitor for certain kinases or phosphatases.
The proposed mechanism of action for this compound involves binding to specific receptors or enzymes, leading to altered signaling cascades. For instance, its interaction with COX enzymes results in reduced prostaglandin synthesis, which is critical in mediating inflammation and pain .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications on the brominated phenyl ring and the pyrimidine moiety can significantly influence potency and selectivity towards specific targets.
Key Findings:
- Bromination enhances lipophilicity, potentially improving membrane permeability.
- Fluorination often increases metabolic stability and binding affinity to target proteins.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
